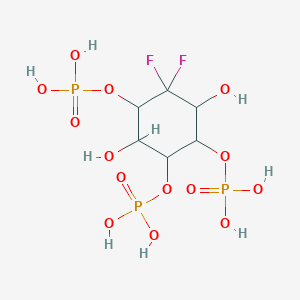

(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

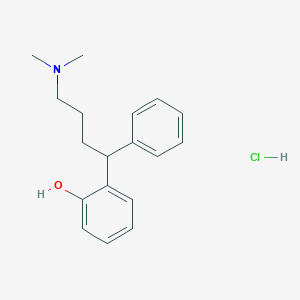

(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a fluorinated analogue of inositol 1,4,5-trisphosphate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves multiple steps. One of the key steps includes the preparation of the (—)-camphanate ester of DL-3,6-di-O-benzyl-2-deoxy-2,2-difluoro-4,5-O-isopropylidene-myo-inositol. This intermediate facilitates the chromatographic separation of diastereoisomers. The absolute configuration of the diastereoisomeric camphanate of the protected D-myo-inositol derivative is determined by single-crystal X-ray crystallography. The separated diastereoisomers, after removal of camphanate and isopropylidene moieties, are used to synthesize both the D- and L-enantiomer of 2-deoxy-2,2-difluoro-myo-inositol 1,4,5-trisphosphate .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including substitution reactions due to the presence of fluorine atoms. These reactions can be used to modify the compound for different research purposes.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include benzoyl chloride and 2-deoxy-2,2-difluoro-D-threo-pentonic acid γ-lactone .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentafuranous-1-ulose-3,5-dibenzoate involves the use of benzoyl chloride .

Aplicaciones Científicas De Investigación

(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is primarily used in scientific research to study inositol phosphate metabolism and cellular signaling pathways. It has been used to identify potent small molecule 3-kinase inhibitors and to investigate the interactions with myo-inositol 1,4,5-trisphosphate binding proteins . This compound is also valuable in the study of calcium ion release from internal stores within cells, which is crucial for various cellular processes .

Mecanismo De Acción

The mechanism of action of (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with inositol 1,4,5-trisphosphate receptors. Upon binding, it induces the release of calcium ions from the endoplasmic reticulum into the cytoplasm. These calcium ions then activate various downstream signaling pathways, including the activation of B kinase or calmodulin .

Comparación Con Compuestos Similares

Similar Compounds:

- 1-Deoxy-1-fluoro-scyllo-inositol

- 2-Deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate

- 2-Deoxy-2,2-difluoro-myo-inositol

Uniqueness: (2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of two fluorine atoms, which significantly alter its chemical properties and biological activity compared to other inositol phosphates. This makes it a valuable tool for studying specific aspects of inositol phosphate metabolism and cellular signaling .

Propiedades

Número CAS |

132488-75-6 |

|---|---|

Fórmula molecular |

C6H13F2O14P3 |

Peso molecular |

440.08 g/mol |

Nombre IUPAC |

(2,2-difluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |

InChI |

InChI=1S/C6H13F2O14P3/c7-6(8)4(10)3(21-24(14,15)16)2(20-23(11,12)13)1(9)5(6)22-25(17,18)19/h1-5,9-10H,(H2,11,12,13)(H2,14,15,16)(H2,17,18,19) |

Clave InChI |

JEHSVQICCQDKLQ-UHFFFAOYSA-N |

SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |

SMILES canónico |

C1(C(C(C(C(C1OP(=O)(O)O)(F)F)O)OP(=O)(O)O)OP(=O)(O)O)O |

Sinónimos |

2,2-difluoro-2-deoxy-inositol 1,4,5-trisphosphate 2,2-F-IP3 DL-2,2-difluoro-2-deoxy-myo-inositol 1,4,5-trisphosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)